

CAS number and molecular structure of 7-Chloroquinolin-3-amine

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Compound of Interest

Compound Name: 7-Chloroquinolin-3-amine

Cat. No.: B1591908

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An In-depth Technical Guide to 7-Chloroquinolin-3-amine

Executive Summary: This guide provides a comprehensive technical overview of **7-Chloroquinolin-3-amine**, a key heterocyclic intermediate in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, spectroscopic profile, synthesis, and core applications, with a particular focus on its role as a privileged scaffold in the generation of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's characteristics and utility.

Introduction to the 7-Chloroquinoline Scaffold

The quinoline ring system is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, is at the core of numerous natural alkaloids (e.g., quinine) and synthetic drugs. The introduction of specific substituents, such as a chlorine atom at the 7-position and an amine group, dramatically influences the molecule's electronic properties, reactivity, and biological activity.

7-Chloroquinolin-3-amine (CAS No. 1195710-15-6) is a specific isomer that serves as a critical building block for creating diverse molecular libraries. The chlorine atom at the 7-position is a key feature in many antimalarial drugs, while the amine group at the 3-position provides a reactive handle for further chemical modification and elaboration, enabling the synthesis of novel compounds with potential therapeutic value.^[1]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. **7-Chloroquinolin-3-amine** is a solid at room temperature with characteristics defined by its aromatic structure and functional groups.

Molecular Structure

The molecular structure of **7-Chloroquinolin-3-amine** is depicted below, illustrating the numbering of the quinoline ring system.

Caption: 2D structure of **7-Chloroquinolin-3-amine**.

Key Identifiers and Properties

The fundamental properties of **7-Chloroquinolin-3-amine** are summarized in the table below for quick reference.

Property	Value	Source
CAS Number	1195710-15-6	PubChem[2]
Molecular Formula	C ₉ H ₇ ClN ₂	PubChem[2]
Molecular Weight	178.62 g/mol	PubChem[2]
IUPAC Name	7-chloroquinolin-3-amine	PubChem[2]
SMILES	<chem>C1=CC(=CC2=NC=C(C=C2)N)Cl</chem>	PubChem[2]
InChIKey	COLZTHKNBCUKOS-UHFFFAOYSA-N	PubChem[2]
Appearance	White to off-white solid	Generic
Polar Surface Area	38.9 Å ²	PubChem[2]
Hydrogen Bond Donors	1	PubChem[2]
Hydrogen Bond Acceptors	2	PubChem[2]

Synthesis and Reactivity

The synthesis of substituted quinolines is a well-established field in organic chemistry. While specific, optimized protocols for **7-Chloroquinolin-3-amine** are proprietary or found within patent literature, its synthesis can be approached through established methodologies for functionalizing the quinoline core.

A common strategy involves the regioselective metalation of a pre-existing 7-chloroquinoline, followed by reaction with an electrophilic aminating agent. Alternatively, multi-step sequences starting from substituted anilines can be employed. The reactivity of the quinoline ring is heavily influenced by its substituents. The electron-withdrawing nature of the nitrogen atom and the chlorine at C7 makes the ring system susceptible to nucleophilic substitution, particularly at the C4 position.[3][4] The amine group at C3 is a potent nucleophile and can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected data for **7-Chloroquinolin-3-amine** are as follows:

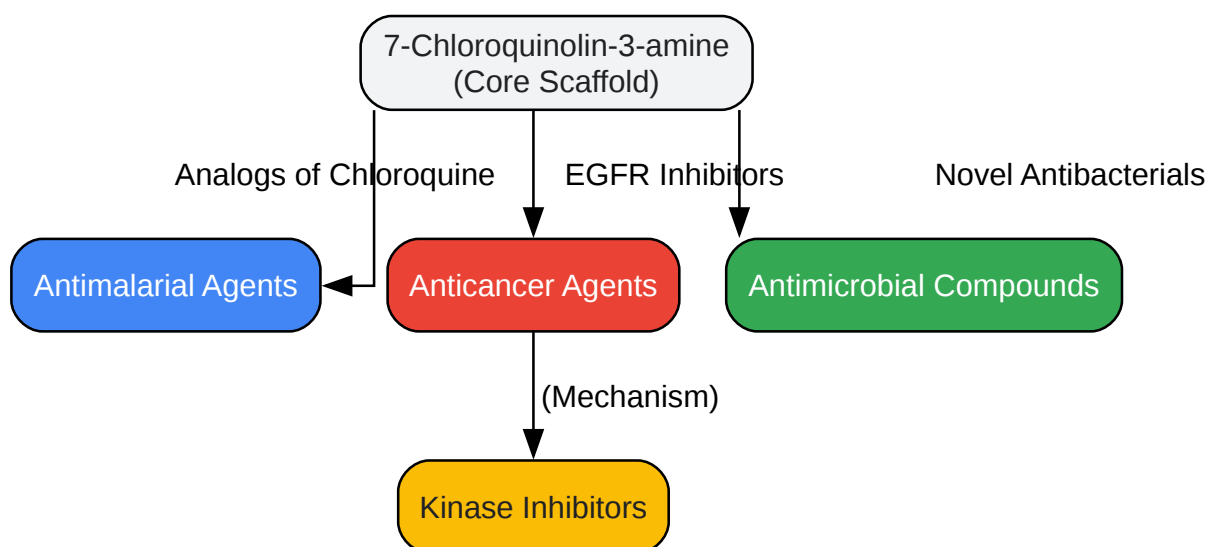
- ^1H NMR: The proton NMR spectrum would show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline core. The protons on the pyridine part of the ring will typically be more downfield than those on the benzene part. A broad singlet corresponding to the $-\text{NH}_2$ protons would also be present.
- ^{13}C NMR: The carbon spectrum would display nine signals for the aromatic carbons, with chemical shifts influenced by the attached chlorine and amine groups. The carbon attached to the chlorine (C7) and the amine (C3) would show characteristic shifts.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), C=N and C=C stretching vibrations of the quinoline ring (around $1500\text{-}1620\text{ cm}^{-1}$), and a C-Cl stretching band (typically below 800 cm^{-1}).
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at m/z corresponding to its molecular weight (178.62). A characteristic isotopic pattern for the

presence of one chlorine atom ($M+2$ peak at ~33% the intensity of the M^+ peak) would be a key diagnostic feature.

Researchers have used these techniques extensively to characterize a wide array of 7-chloroquinoline derivatives, confirming their structures after synthesis.[3][5][6][7]

Applications in Drug Discovery and Research

The true value of **7-Chloroquinolin-3-amine** lies in its role as a versatile intermediate for synthesizing bioactive compounds. The 7-chloro-4-aminoquinoline scaffold is famously the basis for the antimalarial drug chloroquine, and derivatives continue to be explored to overcome drug resistance.[8][9] By extension, the 3-amino isomer provides an alternative attachment point for side chains, leading to novel chemical space.



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Caption: Role of the 7-chloroquinoline scaffold in drug development.

- **Antimalarial Agents:** The 7-chloroquinoline core is essential for activity against *Plasmodium falciparum*. Research focuses on modifying the amine side chain to restore efficacy against chloroquine-resistant strains.[9][10]
- **Anticancer Research:** Many quinoline derivatives have been shown to possess antiproliferative properties. They often function as kinase inhibitors, interfering with signaling

pathways that are overactive in cancer cells.[11] The amine group on **7-Chloroquinolin-3-amine** is a perfect anchor point for synthesizing libraries of compounds to screen for such activity.

- Other Therapeutic Areas: The scaffold has been investigated for a range of other activities, including antibacterial and antiviral properties, making it a compound of high interest for broad-spectrum drug discovery.[12]

Safety and Handling

As with any laboratory chemical, **7-Chloroquinolin-3-amine** must be handled with appropriate care. It is classified as harmful if swallowed.[13]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Appendix: Representative Experimental Protocol

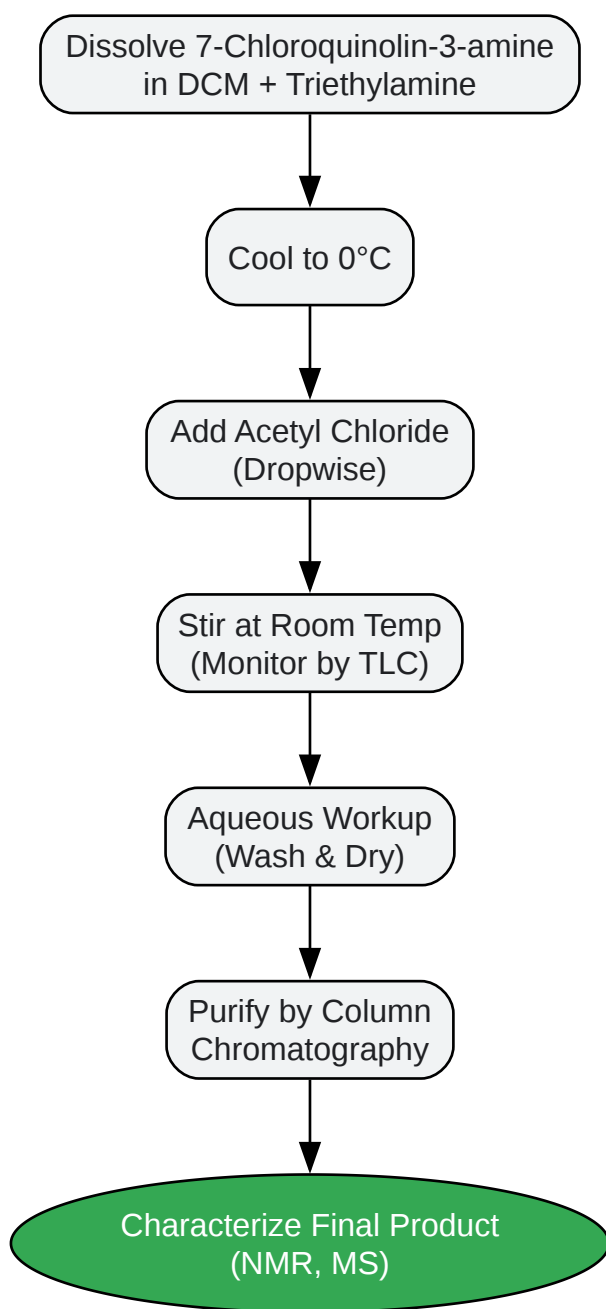
The following is a generalized, illustrative protocol for the functionalization of **7-Chloroquinolin-3-amine**.

Protocol: Acylation of 7-Chloroquinolin-3-amine

Objective: To synthesize N-(7-chloroquinolin-3-yl)acetamide as a proof-of-concept derivatization.

Methodology:

- **Reaction Setup:** In a round-bottom flask, dissolve **7-Chloroquinolin-3-amine** (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).
- **Addition of Base:** Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution to act as an acid scavenger.
- **Acylation:** Cool the mixture in an ice bath (0 °C). Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the pure N-(7-chloroquinolin-3-yl)acetamide.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, Mass Spectrometry, and melting point analysis.



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Caption: Workflow for a typical acylation reaction.

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